molecular formula C9H9BrN2O2 B13705539 (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone

(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone

Cat. No.: B13705539
M. Wt: 257.08 g/mol
InChI Key: YLOJKZPNXRKMLQ-UHFFFAOYSA-N
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Description

(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a methanone group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the pyridine ring.

    Formation of Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxypropylamine.

    Coupling Reaction: The brominated pyridine and the azetidine derivative are coupled using a suitable coupling agent like a palladium catalyst under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a chlorine atom instead of bromine.

    (6-Fluoro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a fluorine atom instead of bromine.

    (6-Iodo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it distinct in its applications.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone

InChI

InChI=1S/C9H9BrN2O2/c10-8-2-1-6(3-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2

InChI Key

YLOJKZPNXRKMLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)Br)O

Origin of Product

United States

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